



Application Notes and Protocols for Fedratinib Administration in Mouse Models

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Compound of Interest		
Compound Name:	Fedratinib	
Cat. No.:	B1684426	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of **fedratinib** in various mouse models of hematological malignancies. The information is collated from preclinical studies to facilitate the design and execution of in vivo experiments.

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling pathways of several cytokines and growth factors that are critical for hematopoiesis and immune function.[1] Dysregulation of the JAK2-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), making it a prime therapeutic target.[2] Preclinical studies in mouse models have been instrumental in evaluating the efficacy and safety of **fedratinib**, demonstrating its potential to reduce disease burden in various MPN phenotypes. [3][4]

The following sections detail the dosages, administration routes, and experimental protocols used in these seminal studies, along with a visualization of the targeted signaling pathway and a typical experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative data on **fedratinib** dosage, administration, and efficacy as reported in various mouse models.

Table 1: **Fedratinib** Dosage and Administration in Mouse Models



Mouse Model	Dosage (mg/kg)	Route of Administrat ion	Vehicle	Dosing Schedule	Reference
Polycythemia Vera (PV)	60-190	Oral Gavage	0.5% methylcellulo se, 0.05% Tween 80 in water	Once daily for 15 weeks	[5]
Post-PV Myelofibrosis (PPMF)	100-150	Oral Gavage	0.5% methylcellulo se, 0.05% Tween 80 in water	Once daily for ~10 weeks	[5]
Post-ET Myelofibrosis (PTMF)	150 (MTD)	Oral Gavage	0.5% methylcellulo se, 0.05% Tween 80 in water	Once daily	[5]
Hemophagoc ytic Lymphohistio cytosis (HLH)	60	Oral Gavage	0.5% methylcellulo se	Twice daily for 5-6 days	[6]
JAK2V617F Retroviral Model	Not Specified	Not Specified	Not Specified	Not Specified	[3]
JAK2V617F Knock-in Model	Not Specified	Not Specified	Not Specified	Not Specified	[3][4]

Table 2: Pharmacokinetic Parameters of Fedratinib in Mouse Models



Mouse Model	Dose (mg/kg)	Parameter	Value	Reference
Polycythemia Vera (PV)	120	Time above IC50	18 hours	[5]
Polycythemia Vera (PV)	240	Time above IC50	>24 hours	[5]

Table 3: Efficacy of Fedratinib in Mouse Models of Myeloproliferative Neoplasms

Mouse Model	Key Efficacy Outcomes	Reference
PV, PPMF, PTMF	Reduced splenomegaly, leucocytosis, and microcytosis. [5]	[5]
PPMF	Complete blockade of fibrosis and osteosclerosis.[5]	[5]
PTMF	No effect on fibrosis and osteosclerosis.[5]	[5]
JAK2V617F Retroviral Model	Reduced blood counts and splenomegaly.[3] Decreased JAK2V617F allele burden.[4]	[3][4]
JAK2V617F Knock-in Model	Reduced blood counts and splenomegaly.[3] No effect on disease-initiating cells or JAK2V617F allele burden.[3]	[3][5]
All MPN Models	Inhibition of STAT5 phosphorylation.[1][7]	[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of **fedratinib** to mouse models of myeloproliferative neoplasms.



Protocol 1: Fedratinib Administration in PV, PPMF, and PTMF Mouse Models

Objective: To evaluate the therapeutic efficacy of **fedratinib** in mouse models of varying MPN severity.

Materials:

- Fedratinib powder
- Vehicle: 0.5% methylcellulose and 0.05% Tween 80 in sterile water
- Oral gavage needles
- Mouse models of Polycythemia Vera (PV), Post-PV Myelofibrosis (PPMF), and Post-Essential Thrombocythemia Myelofibrosis (PTMF)[5]

Procedure:

- **Fedratinib** Formulation: Prepare a suspension of **fedratinib** in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
- Animal Dosing:
 - For the PV model, administer **fedratinib** by oral gavage once daily at escalating doses from 60 to 190 mg/kg for 15 weeks.[5]
 - For the PPMF model, treat mice with 100 to 150 mg/kg of fedratinib once daily for approximately 10 weeks.[5]
 - For the PTMF model, the maximum tolerated dose was determined to be 150 mg/kg administered once daily.[5]
- Monitoring:
 - Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.



- Collect blood samples periodically to perform complete blood counts (CBCs) to assess hematological parameters such as white blood cell counts, hematocrit, and platelet counts.
 [5]
- At the end of the treatment period, euthanize the mice and collect spleen and bone marrow for histological analysis to assess spleen size, fibrosis, and osteosclerosis.[5]
- Perform molecular analysis, such as quantitative PCR, to determine the JAK2V617F allele burden in hematopoietic tissues.[5]

Protocol 2: Pharmacokinetic and Pharmacodynamic Analysis

Objective: To determine the pharmacokinetic profile and pharmacodynamic effects of **fedratinib** in vivo.

Materials:

- Fedratinib
- Mouse models (e.g., PV model)
- Blood collection supplies (e.g., EDTA tubes)
- LC-MS/MS equipment for drug concentration analysis
- Western blotting or flow cytometry reagents for pSTAT analysis

Procedure:

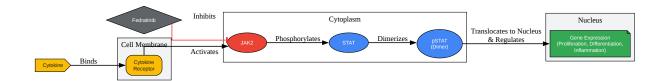
- Pharmacokinetic Study:
 - Administer a single oral dose of fedratinib (e.g., 120 or 240 mg/kg) to a cohort of mice.[5]
 - Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).



- Process the blood to obtain plasma and analyze the concentration of **fedratinib** using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
- Pharmacodynamic Study:
 - Treat mice with **fedratinib** as described in Protocol 1.
 - Collect blood or tissue samples at specified time points after drug administration.
 - Isolate peripheral blood mononuclear cells or bone marrow cells.
 - Assess the phosphorylation status of STAT proteins (e.g., pSTAT3, pSTAT5) using techniques like Western blotting or flow cytometry to confirm target engagement.[1]

Visualizations

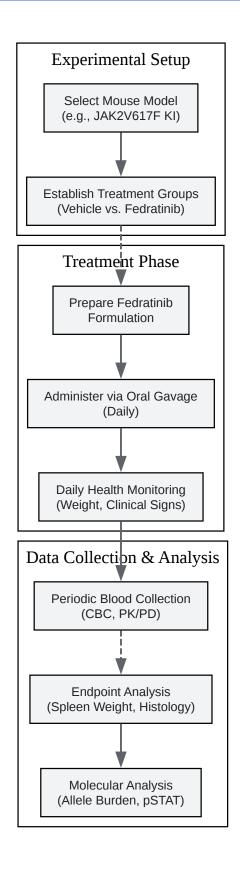
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for in vivo studies with **fedratinib**.



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Diagram 1: Fedratinib Inhibition of the JAK/STAT Signaling Pathway.





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Diagram 2: General Workflow for In Vivo Fedratinib Efficacy Studies.



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